2-Phenylthiazolidine-4-carboxylic acid

概要

説明

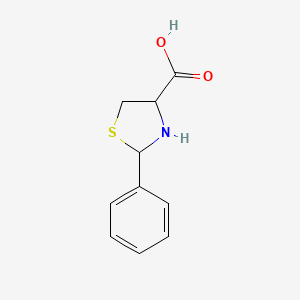

2-Phenylthiazolidine-4-carboxylic acid is a heterocyclic compound that contains a thiazolidine ring with a phenyl group attached to the second carbon and a carboxylic acid group at the fourth position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiazolidine-4-carboxylic acid typically involves the reaction of cysteine or its derivatives with aromatic aldehydes. One common method is the condensation of L-cysteine with benzaldehyde, followed by cyclization to form the thiazolidine ring . The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

化学反応の分析

Types of Reactions

2-Phenylthiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

科学的研究の応用

Synthesis and Structural Characteristics

The synthesis of 2-Phenylthiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine with substituted benzaldehydes under mild conditions. The resulting compound can exist as a mixture of diastereomers, which can be characterized using techniques such as NMR spectroscopy and mass spectrometry. The yield of this synthesis can range from 40% to 90%, depending on the specific reaction conditions employed .

Tyrosinase Inhibition

One of the most notable applications of this compound derivatives is their role as tyrosinase inhibitors. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. A study demonstrated that certain derivatives of this compound exhibited competitive inhibition against mushroom tyrosinase, with one derivative showing up to 66.47% inhibition at a concentration of 20 μM . This suggests potential applications in cosmetic formulations aimed at skin lightening.

Antioxidant Properties

Research indicates that derivatives of this compound possess antioxidant properties, which could be harnessed in preventing oxidative stress-related diseases. The ability to scavenge free radicals makes these compounds candidates for further investigation in pharmacology and nutraceuticals .

Antiviral Activity

Some derivatives have been evaluated for their effectiveness as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. These compounds have shown promise in inhibiting viral replication, thus suggesting potential therapeutic applications against viral infections .

Tyrosinase Inhibition Study

A detailed study focused on synthesizing various substituted phenyl thiazolidine-4-carboxylic acids and evaluating their inhibitory effects on tyrosinase activity. The study utilized kinetic analysis and molecular docking simulations to assess binding affinities and mechanisms of action, highlighting the structure-activity relationship (SAR) that governs their effectiveness as inhibitors .

Antioxidant Activity Evaluation

Another investigation assessed the antioxidant capacity of several derivatives through various assays, including DPPH and ABTS radical scavenging tests. The results indicated that specific substitutions on the phenyl ring significantly enhanced antioxidant activity, reinforcing the potential for these compounds in health supplements aimed at reducing oxidative damage .

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological studies have indicated that while some derivatives may exhibit beneficial biological effects, they can also pose risks such as skin irritation and acute toxicity if misused . Therefore, thorough evaluation is necessary before clinical application.

作用機序

The mechanism of action of 2-Phenylthiazolidine-4-carboxylic acid involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl group enhances the compound’s ability to penetrate cell membranes, while the carboxylic acid group can form hydrogen bonds with biological molecules .

類似化合物との比較

Similar Compounds

Thiazolidine-4-carboxylic acid: Lacks the phenyl group, resulting in different biological activities.

2-Phenylthiazole: Contains a thiazole ring instead of a thiazolidine ring, leading to different chemical properties.

2-Phenyl-1,3-thiazolidine: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness

2-Phenylthiazolidine-4-carboxylic acid is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and materials science .

生物活性

2-Phenylthiazolidine-4-carboxylic acid (PTCA) is a heterocyclic compound that has garnered attention for its diverse biological activities, including its potential as a therapeutic agent in various medical applications. This article examines the biological activity of PTCA, focusing on its mechanisms, efficacy in different biological contexts, and relevant case studies.

Chemical Structure and Properties

PTCA features a thiazolidine ring with a phenyl group at the second carbon and a carboxylic acid group at the fourth position. Its molecular formula is CHNOS, and it exists as a chiral molecule with two stereocenters, leading to four possible stereoisomers. The presence of the phenolic moiety contributes to its significant antioxidant properties.

PTCA exhibits several mechanisms of action that underlie its biological activities:

- Tyrosinase Inhibition : PTCA derivatives have been identified as potent inhibitors of tyrosinase, an enzyme involved in melanin production. One study reported that a specific derivative, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid, demonstrated a 66.47% inhibition of tyrosinase activity at 20 µM concentration . This inhibition suggests potential applications in skin whitening and treatment of hyperpigmentation disorders.

- Antioxidant Activity : PTCA has shown strong free radical scavenging abilities, which are crucial for neuroprotective effects. The compound's ability to modulate oxidative stress and inflammatory pathways has been linked to its potential in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Effects : Research indicates that PTCA derivatives can inhibit pro-inflammatory cytokines and modulate pathways such as NF-κB and NLRP3, which are involved in neuroinflammation . This property suggests therapeutic potential in conditions characterized by chronic inflammation.

Biological Activities

The biological activities of PTCA can be summarized as follows:

Case Studies and Research Findings

- Tyrosinase Inhibition Study : A series of PTCA derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. Among these, (2R/S,4R)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid showed the highest inhibition rate at 66.47%, indicating its potential as a skin-lightening agent .

- Neuroprotective Effects : A study highlighted the neuroprotective properties of thiazolidine derivatives against oxidative stress induced by ethanol exposure. PTCA derivatives were found to reverse oxidative damage by downregulating pro-inflammatory cytokines and modulating key signaling pathways .

- Anticancer Activity : Research on substituted thiazolidine derivatives demonstrated significant cytotoxicity against various human cancer cell lines (T47D, Caco-2, HT-29). The structure-activity relationship indicated that specific substitutions enhanced anticancer efficacy .

特性

IUPAC Name |

2-phenyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c12-10(13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-5,8-9,11H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDYQBFYMBALBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701284363 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-21-6 | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42607-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carboxy-2-phenylthiazolidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylthiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701284363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-Phenylthiazolidine-4-carboxylic acid?

A1: this compound is a chiral molecule with two stereocenters, leading to the existence of four stereoisomers. The molecule features a thiazolidine ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position.

Q2: How does the stereochemistry of this compound derivatives influence their biological activity?

A: Research has shown that the stereochemistry of this compound derivatives plays a crucial role in their biological activity. For instance, in the development of S-Methylmethionine Sulfonium (SMMS) derivatives for skin protection against ultraviolet exposure, the specific stereoisomers (2S,4S)- and (2R,4S)-2-phenylthiazolidine-4-carboxylic acid were identified as exhibiting the desired effects on human dermal fibroblasts and keratinocytes []. This highlights the importance of stereochemical control during synthesis when targeting specific biological applications.

Q3: What synthetic routes have been explored for the preparation of this compound and its derivatives?

A: Several synthetic approaches have been reported for this compound and its derivatives. One method involves the reaction of L-cysteine with benzaldehyde, followed by cyclization to form the thiazolidine ring [, ]. Microwave irradiation has been explored to accelerate this reaction, offering advantages such as reduced reaction times and higher yields []. Another approach utilizes (2R,4R)-N-acyl-2-phenylthiazolidine-4-carboxylic acids as starting materials for the generation of reactive intermediates, such as 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olates. These intermediates can undergo further transformations, like intramolecular 1,3-dipolar cycloaddition reactions, to afford complex heterocyclic compounds, including chiral 1H-pyrrolo[1,2-c]thiazole derivatives [].

Q4: What applications have been investigated for this compound and its derivatives?

A: this compound derivatives have shown potential in various applications. Studies have explored their radioprotective properties [, ], highlighting their potential in mitigating the harmful effects of radiation exposure. Additionally, these compounds have demonstrated promising anti-cancer activity, particularly against human breast cancer cell lines []. This activity is attributed to their ability to act as anti-proliferative agents. Furthermore, derivatives have been investigated for their skin-protective effects against ultraviolet radiation, with potential applications in cosmetics and dermatology [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。